![molecular formula C18H24N2O5 B2493194 [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3,4-dimethoxyphenyl)acetate CAS No. 926149-97-5](/img/structure/B2493194.png)
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3,4-dimethoxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3,4-dimethoxyphenyl)acetate, commonly known as CDMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CDMPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 363.42 g/mol.
作用機序
The mechanism of action of CDMPA is not fully understood, but it is believed to involve the inhibition of COX-2 activity. COX-2 is an enzyme that is induced in response to inflammation and produces prostaglandins that contribute to pain and inflammation. By inhibiting COX-2 activity, CDMPA reduces the production of prostaglandins and hence reduces inflammation and pain.
Biochemical and Physiological Effects:
CDMPA has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities in various in vitro and in vivo studies. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the growth of cancer cells, and inhibit the replication of certain viruses. In addition, CDMPA has been shown to have a low toxicity profile and does not cause significant adverse effects in animal studies.
実験室実験の利点と制限
One of the main advantages of CDMPA is its potential as a lead compound for the development of new anti-inflammatory drugs. Its low toxicity profile and ability to inhibit COX-2 activity make it an attractive candidate for further research. However, one of the limitations of CDMPA is its low solubility in water, which can make it difficult to use in certain experiments. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on CDMPA. One area of interest is the development of new anti-inflammatory drugs based on CDMPA. Another area of research is the identification of other potential targets for CDMPA, such as other enzymes involved in inflammation. Additionally, more research is needed to understand the potential side effects of CDMPA and its long-term safety profile. Overall, the potential applications of CDMPA in medicinal chemistry make it a promising area for future research.
合成法
CDMPA can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzyl alcohol with 1-cyano-1,2-dimethylpropyl isocyanate in the presence of a base. The resulting intermediate is then reacted with 2-bromoacetic acid methyl ester to yield CDMPA. Other methods involve the use of different starting materials and reagents, but the overall process remains similar.
科学的研究の応用
CDMPA has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. In particular, CDMPA has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation and pain. This makes CDMPA a promising candidate for the development of new anti-inflammatory drugs.
特性
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(3,4-dimethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-12(2)18(3,11-19)20-16(21)10-25-17(22)9-13-6-7-14(23-4)15(8-13)24-5/h6-8,12H,9-10H2,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXVLZZNNJMSJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC(=O)CC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

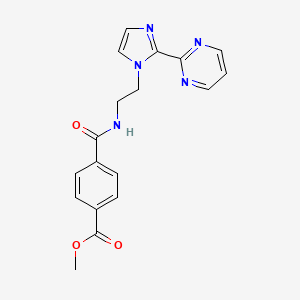
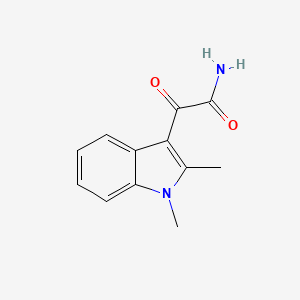
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2493114.png)
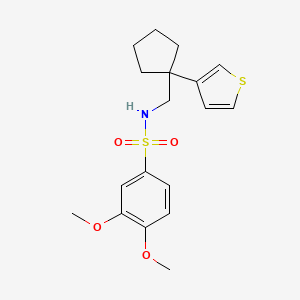
![Ethyl (4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2493118.png)
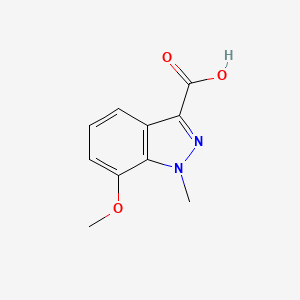
![4-(2-(6-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2493124.png)
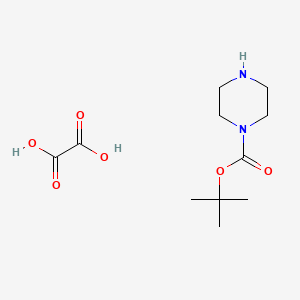

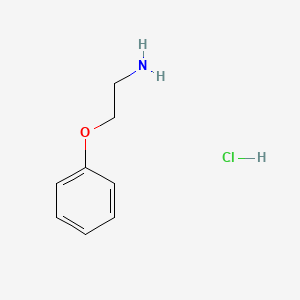
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2493129.png)
![1-([2,4'-bipyridin]-3-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2493130.png)

![N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)